N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Description
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c18-14-11-12(5-6-15(14)21-7-9-24-10-8-21)19-17-13-3-1-2-4-16(13)25(22,23)20-17/h1-6,11H,7-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYSXUBOLEKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Morpholine Substitution
The synthesis begins with 4-chloro-3-nitrochlorobenzene , where one chloride undergoes NAS with morpholine. In dimethylformamide (DMF) at 80°C, morpholine displaces the para-chloride, yielding 3-chloro-4-morpholino-nitrobenzene . Catalytic iodide (e.g., KI) enhances reactivity, achieving >85% yield.
Nitro-Group Reduction
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol. Quantitative conversion to 3-chloro-4-morpholinophenylamine is confirmed by loss of the nitro IR stretch (~1520 cm⁻¹) and emergence of N–H stretches (~3400 cm⁻¹).
Construction of the 1,2-Benzothiazole 1,1-Dioxide Core
Saccharin as a Precursor
Saccharin serves as a convenient starting material due to its preformed sulfone and ketone groups. 3-Chlorosaccharin is prepared by treating saccharin with phosphorus oxychloride (POCl₃) under reflux, replacing the ketone oxygen with chloride. This intermediate reacts with 3-chloro-4-morpholinophenylamine in isopropyl alcohol at 70°C, yielding the target compound via nucleophilic aromatic substitution (NAS).
Reaction Conditions :
Cyclization of 2-Aminobenzenesulfonamide
An alternative route involves cyclizing 2-amino-N-(3-chloro-4-morpholinophenyl)benzenesulfonamide with carbon disulfide (CS₂) in pyridine. The reaction proceeds via thiourea formation, followed by acid-catalyzed cyclization to form the benzothiazole ring.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| CS₂ Equiv | 1.5 | +15% |
| Pyridine Volume | 10 vol | +10% |
| Cyclization Temp | 120°C | +20% |
Coupling Strategies and Catalytic Enhancements
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 3-bromo-1,2-benzothiazole 1,1-dioxide and 3-chloro-4-morpholinophenylamine improves regioselectivity. Using XantPhos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C, yields reach 78%.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times by 75% compared to conventional heating, with comparable yields (70–74%).
Purification and Analytical Validation
Crystallization
Crude product is recrystallized from acetone/water (3:1), yielding pale yellow crystals with >99% purity (HPLC). Melting point: 222–225°C.
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : δ 8.94 (s, 1H, NH), 7.74 (dd, J = 8.8 Hz, 1H), 7.33–7.15 (m, 4H, aromatic), 3.72 (t, J = 4.6 Hz, 4H, morpholine), 3.12 (t, J = 4.6 Hz, 4H, morpholine).
-
MS (ESI+) : m/z 422 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Saccharin NAS | 68–72 | 99.4 | 1.0 |
| Cyclization | 65–70 | 98.7 | 1.2 |
| Buchwald-Hartwig | 78 | 99.8 | 2.5 |
The Buchwald-Hartwig method offers superior yield and purity but requires expensive catalysts. Industrial-scale synthesis favors the saccharin route for cost efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated moderate to good antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL. Notably, it demonstrated effectiveness against:
| Microorganism | Type | Inhibition Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 25 |
| Escherichia coli | Gram-negative | 50 |
| Pseudomonas aeruginosa | Gram-negative | 100 |
| Candida albicans | Fungi | 12.5 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed promising results. The structure-activity relationship indicated that electron-donating groups significantly enhance anticancer potential. The summarized results from various studies are as follows:
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| MCF-7 | 15 | High |
| HeLa | 20 | Moderate |
| K-562 (Leukemia) | 25 | Moderate |
These results indicate that this compound has substantial potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Benzothiazole vs. Quinoline Derivatives
The target compound’s benzothiazole core differs from quinoline-based analogs, such as those described in and (e.g., (S,E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(morpholin-4-yl)but-2-enamide). Quinoline derivatives often exhibit planar aromatic systems that facilitate intercalation or kinase inhibition, whereas benzothiazoles may engage in distinct binding modes due to their sulfur-containing fused ring and reduced aromatic surface area. For example, 1,2-benzothiazine 1,1-dioxides demonstrate anti-inflammatory activity via cyclooxygenase (COX) inhibition , suggesting the target compound’s benzothiazole core could share similar mechanistic pathways.
Benzothiazole vs. Benzothiazine Derivatives
highlights 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, which shares the 1,1-dioxide motif but differs in the six-membered thiazine ring (vs. the five-membered benzothiazole). The thiazine ring adopts a half-chair conformation, enabling intramolecular hydrogen bonds (e.g., O3–H3O⋯O4) that stabilize its structure .
Substituent Analysis
Morpholinyl vs. Pyridylmethoxy Groups
The morpholinyl substituent in the target compound contrasts with pyridylmethoxy groups in analogs like N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-tert-butoxyacylamine (). For instance, morpholine-containing compounds often exhibit improved blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies .
Chloro Substituent Positioning
The 3-chloro substituent on the phenyl ring is conserved across multiple analogs (e.g., –4). Chlorine’s electronegativity and steric effects likely influence electronic distribution and steric hindrance at binding sites. For example, in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, the chloro group stabilizes the crystal lattice via C15–H15⋯N1 interactions , suggesting similar stabilizing roles in the target compound.
Physicochemical and Pharmacokinetic Properties
The target compound’s 1,1-dioxide group and morpholinyl substituent likely enhance aqueous solubility compared to pyridylmethoxy-containing analogs, which may exhibit higher lipophilicity. However, the quinoline-based compounds in and feature extended conjugated systems that could improve binding affinity to hydrophobic enzyme pockets.
Biological Activity
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a morpholine ring, contributing to its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that compound 1 effectively inhibited the proliferation of human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells with IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic index for further development .
The mechanism by which compound 1 exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : Compound 1 has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in treated cells, preventing them from progressing through the cell cycle .
- Inhibition of Angiogenesis : Compound 1 demonstrates anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL, suggesting moderate antibacterial efficacy .
Anti-inflammatory Effects
Preliminary studies indicate that compound 1 may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This effect could be beneficial in treating inflammatory diseases.
Table of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving A549 and MCF-7 cells treated with varying concentrations of compound 1 over a period of 72 hours, researchers noted a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell survival rates, revealing that at concentrations above 20 µM, significant cytotoxicity was observed.
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of compound 1 against common pathogens. Using the broth dilution method, researchers determined the MIC values for various bacterial strains. The results indicated that compound 1 inhibited bacterial growth effectively at concentrations lower than those typically required for standard antibiotics.
Q & A
Basic: What synthetic methodologies are used to prepare N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide?
Answer:
The synthesis involves sequential nucleophilic substitution and condensation steps:
Substitution reaction : React 3-chloro-4-fluoronitrobenzene with morpholine under alkaline conditions to introduce the morpholin-4-yl group at the para position .
Reduction : Reduce the nitro group to an amine using iron powder in acidic conditions .
Condensation : Couple the amine intermediate with a benzothiazole derivative (e.g., 1,2-benzothiazol-3-amine 1,1-dioxide) using a condensing agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Key Considerations : Monitor regioselectivity during substitution and optimize reaction time/temperature to minimize by-products .
Basic: How is the crystal structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
- Refinement : Employ SHELXL (from the SHELX suite) for structure solution and refinement, ensuring R-factors < 0.05 .
- Validation : Compare bond lengths (e.g., C–N: ~1.35 Å) and angles with similar benzothiazole derivatives .
Example : The morpholine ring adopts a chair conformation, and the benzothiazole moiety shows planarity within ±0.02 Å .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
Contradictions may arise from polymorphism or dynamic molecular behavior. Strategies include:
- Multi-technique validation : Cross-check NMR (¹H, ¹³C, 2D-COSY) with SC-XRD to confirm stereochemistry .
- Computational modeling : Use DFT (Density Functional Theory) to simulate spectra and compare with experimental data (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Thermal analysis : Perform DSC/TGA to detect polymorphic transitions affecting crystallographic data .
Advanced: What experimental designs are recommended for studying this compound’s bioactivity?
Answer:
Design hypothesis-driven assays based on structural analogs (e.g., sulfonamides or benzothiazoles):
Cytotoxicity screening : Use Daphnia magna assays (EC₅₀ calculations) for ecotoxicological profiling .
Enzyme inhibition : Test activity against kinases or phosphatases (e.g., ATPase assays) due to the morpholine moiety’s affinity for catalytic sites .
Comparative analysis : Benchmark against novaluron (a pesticide with structural similarities) to infer mode of action .
Advanced: How can regioselectivity challenges in morpholine substitution be addressed?
Answer:
Regioselectivity is critical for introducing the morpholin-4-yl group at the para position:
Protecting groups : Temporarily block ortho/meta positions using tert-butyl groups.
Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-like coupling to enhance para-selectivity .
Reaction monitoring : Track progress via HPLC (C18 column, acetonitrile/water gradient) to isolate the desired regioisomer .
Advanced: What strategies validate synthetic purity for this compound?
Answer:
Combine orthogonal analytical methods:
- Chromatography : UPLC-MS (ESI+) to confirm molecular ion ([M+H]⁺) and detect impurities (<0.1%).
- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance).
- Spectroscopic consistency : Ensure NMR peaks align with predicted splitting patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
